molecular formula C9H5N3OS2 B071578 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione CAS No. 178812-32-3

5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B071578
CAS No.: 178812-32-3
M. Wt: 235.3 g/mol
InChI Key: VBGZBLOXMSJIRP-UHFFFAOYSA-N
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Description

5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an isothiocyanate group attached to a phenyl ring, which is further connected to an oxadiazole ring with a thione group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of 4-isothiocyanatobenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isothiocyanate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with biological molecules. The isothiocyanate group can react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. This can result in the inhibition of enzymes or the disruption of cellular processes. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate group but differ in their overall structure and properties.

    Phenyl isothiocyanate derivatives: These compounds have similar reactivity due to the isothiocyanate group but differ in their applications and biological activity.

Uniqueness

5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione is unique due to the presence of both the oxadiazole and thione groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c14-5-10-7-3-1-6(2-4-7)8-11-12-9(15)13-8/h1-4H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGZBLOXMSJIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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